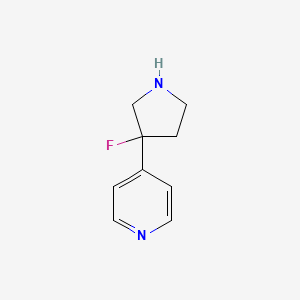

4-(3-Fluoropyrrolidin-3-yl)pyridine

Übersicht

Beschreibung

Synthesis Analysis

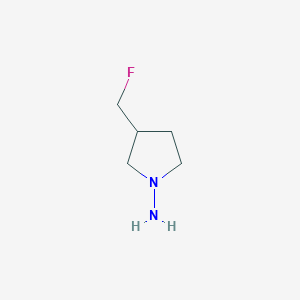

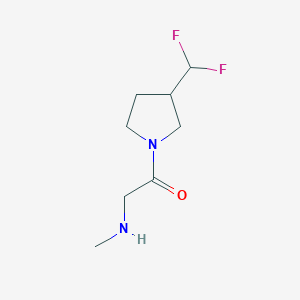

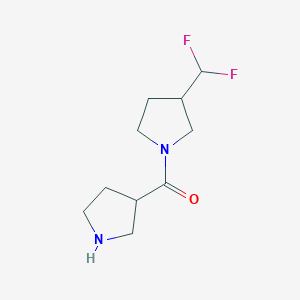

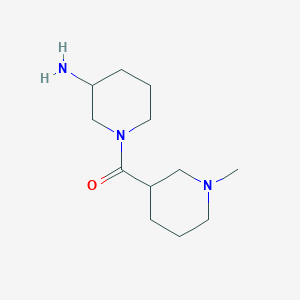

The synthesis of pyrrolidine compounds, such as “4-(3-Fluoropyrrolidin-3-yl)pyridine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of “4-(3-Fluoropyrrolidin-3-yl)pyridine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“4-(3-Fluoropyrrolidin-3-yl)pyridine” has a molecular formula of C9H11FN2 and a molecular weight of 166.2 g/mol.Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

4-(3-Fluoropyrrolidin-3-yl)pyridine and its derivatives are important in the synthesis of complex organic molecules. Fluoropyrrolidines are utilized in medicinal drug preparation and as organocatalysts. Their synthesis often involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors, highlighting their versatility and significance in organic chemistry (Pfund & Lequeux, 2017).

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, particularly in the creation of chiral 4-fluoropyrrolidines. Through Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition, chiral pyrrolidines with multiple stereogenic centers, including a fluorinated quaternary center, can be obtained. This process demonstrates the compound's utility in generating stereochemically complex structures with potential medicinal applications (Kalita et al., 2021).

Metabolic Studies

In the context of pharmacology and toxicology, 4-(3-Fluoropyrrolidin-3-yl)pyridine derivatives have been studied for their metabolic activation and potential to form reactive intermediates. Such studies are essential for understanding the metabolic pathways and potential toxicological impacts of pharmaceutical compounds containing the fluoropyrrolidine moiety (Xu et al., 2004).

Coordination Chemistry

The compound also finds application in coordination chemistry, where derivatives of pyridine, such as 2,6-di(pyrazol-3-yl)pyridine, have been synthesized and explored for their complexation behaviors. Such compounds are useful for developing luminescent lanthanide complexes for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyridines and pyrrolidines are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and other proteins, influencing their function .

Mode of Action

The mode of action of these compounds can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Pyridines and pyrrolidines can be involved in a wide range of biochemical pathways. For example, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely. Factors such as the compound’s size, polarity, and functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction, and effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Eigenschaften

IUPAC Name |

4-(3-fluoropyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-9(3-6-12-7-9)8-1-4-11-5-2-8/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWZJLOZCEGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluoropyrrolidin-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

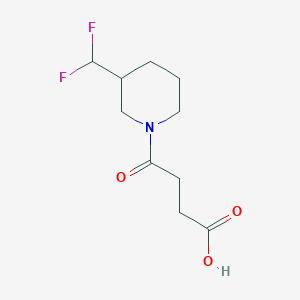

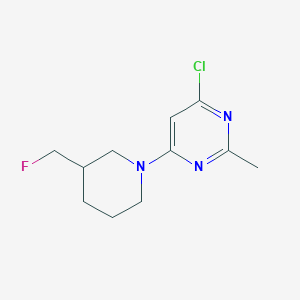

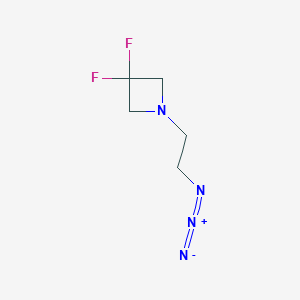

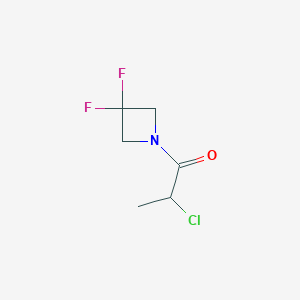

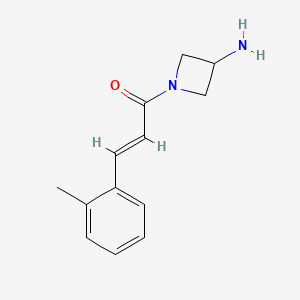

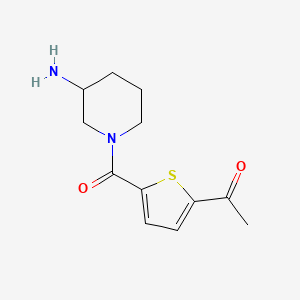

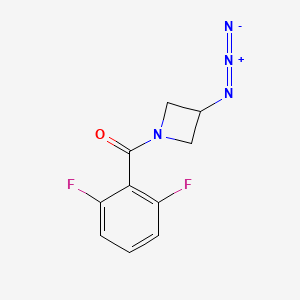

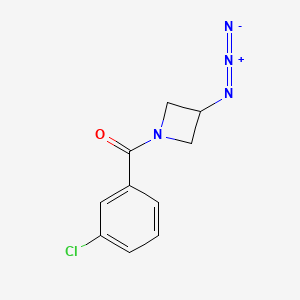

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.